Exclusive O-Methylation of 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one vs. Mixed Methylation in α-Trifluoromethanesulfonyl Esters
Under treatment with trimethylsilyldiazomethane, α-trifluoromethanesulfonyl ketones such as 1,1,1-trifluoro-3-methanesulfonylpropan-2-one undergo exclusively O-methylation, yielding ambiphilic alkenes. In contrast, α-trifluoromethanesulfonyl esters afford a mixture of O- and C-methylated products under identical conditions [1][2]. This divergence is a direct consequence of the carbonyl group's electronic environment and the α-trifluoromethanesulfonyl substituent's effect on enolate stability.
| Evidence Dimension | Methylation Regioselectivity |
|---|---|
| Target Compound Data | Exclusive O-methylation |
| Comparator Or Baseline | α-Trifluoromethanesulfonyl esters: Mixture of O- and C-methylation |
| Quantified Difference | Qualitative: Exclusive vs. mixed regioisomer formation |
| Conditions | Trimethylsilyldiazomethane, room temperature, dichloromethane |
Why This Matters
For chemists synthesizing ambiphilic alkenes or trifluoromethyl-containing heterocycles, this ketone ensures a single, predictable regioisomer, simplifying purification and improving yield compared to ester analogs.
- [1] Kong, H. I., Gill, M. A., Hrdina, A. H., Crichton, J. E., & Manthorpe, J. M. (2013). Reactivity of α-trifluoromethanesulfonyl esters, amides and ketones: Decarboxylative allylation, methylation, and enol formation. Journal of Fluorine Chemistry, 153, 151-161. View Source
- [2] Kong, H. I., Crichton, J. E., & Manthorpe, J. M. (2011). Stereoselective synthesis of ambiphilic alkenes via regioselective methylation of α-trifluoromethanesulfonyl carbonyl compounds with trimethylsilyldiazomethane. Tetrahedron Letters, 52(29), 3714-3717. View Source
